molecular formula C12H12Cl2O2 B6259354 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one CAS No. 1565015-83-9

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one

Cat. No.: B6259354
CAS No.: 1565015-83-9
M. Wt: 259.12 g/mol
InChI Key: OUOOHWDYPOHGBZ-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and an oxolane ring attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzene and oxirane.

    Formation of Intermediate: The oxirane undergoes ring-opening in the presence of a strong acid or base to form a 3-hydroxypropyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 2,5-dichlorobenzene under Friedel-Crafts acylation conditions using a Lewis acid catalyst such as aluminum chloride.

    Final Product: The resulting product is this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one
  • 1-(2,5-dichlorophenyl)-2-(tetrahydrofuran-3-yl)ethan-1-one
  • 1-(2,5-dichlorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one

Uniqueness

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is unique due to the specific positioning of the dichlorophenyl group and the oxolane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1565015-83-9

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethanone

InChI

InChI=1S/C12H12Cl2O2/c13-9-1-2-11(14)10(6-9)12(15)5-8-3-4-16-7-8/h1-2,6,8H,3-5,7H2

InChI Key

OUOOHWDYPOHGBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(=O)C2=C(C=CC(=C2)Cl)Cl

Purity

95

Origin of Product

United States

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